Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
CAS No.: 937655-22-6
VCID: VC8324731
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78
* For research use only. Not for human or veterinary use.
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride - 937655-22-6](/images/structure/VC8324731.png)
Description |
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a complex organic compound belonging to the thiazole derivative family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities. This particular derivative features a thiazole ring linked to a benzyl group via a methylene bridge, with a methoxy group at position 2 of the thiazole ring, enhancing its solubility and reactivity. Key Structural Data:
Synthesis and PurificationThe synthesis of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves several key steps under controlled conditions such as temperature and pH to optimize yield and purity. Techniques like recrystallization or chromatography are commonly employed to purify the final product. Potential Applications:
Mechanism of ActionThe mechanism of action primarily involves interaction with biological macromolecules such as DNA and proteins. Studies indicate that this compound can induce DNA double-strand breaks through its interaction with topoisomerase II, which is critical for DNA replication. Comparison Table:
This table highlights the differences in molecular structure and properties among these compounds, each belonging to different heterocyclic families but sharing potential applications in medicinal chemistry. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 937655-22-6 | ||||||||||||||||
Product Name | Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride | ||||||||||||||||
Molecular Formula | C12H15ClN2OS | ||||||||||||||||
Molecular Weight | 270.78 | ||||||||||||||||
IUPAC Name | N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H | ||||||||||||||||
Standard InChIKey | PAUTVFLWLNTQHV-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl | ||||||||||||||||
Canonical SMILES | COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl | ||||||||||||||||
PubChem Compound | 56773686 | ||||||||||||||||
Last Modified | Jul 27 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume